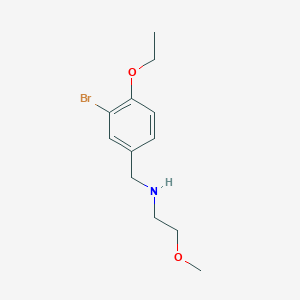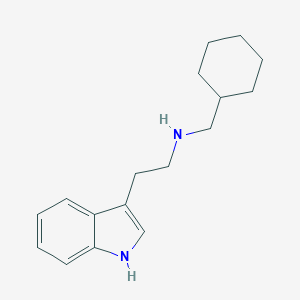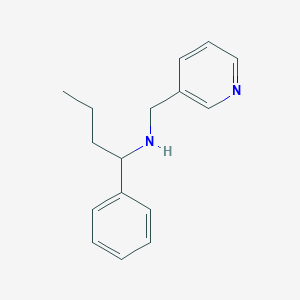
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine, also known as PB28, is a selective androgen receptor modulator (SARM) that has gained attention in recent years due to its potential applications in scientific research. PB28 has been shown to have a high affinity for the androgen receptor and has been studied for its potential use in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. In
科学的研究の応用
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine has been studied extensively for its potential applications in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. It has also been studied for its potential use in hormone replacement therapy, as it has been shown to be a selective agonist of the androgen receptor with minimal side effects. Additionally, this compound has been studied for its potential use in enhancing athletic performance, although this application is controversial and requires further research.
作用機序
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine works by selectively binding to the androgen receptor and activating it, leading to increased protein synthesis and muscle growth. It has also been shown to have anabolic effects on bone tissue, leading to increased bone density. This compound is a selective agonist of the androgen receptor, meaning that it has minimal effects on other hormone receptors and therefore has fewer side effects than traditional anabolic steroids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased muscle mass and strength, increased bone density, and improved overall physical performance. It has also been shown to have minimal side effects compared to traditional anabolic steroids, making it a potentially safer alternative for hormone replacement therapy and other medical applications.
実験室実験の利点と制限
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine has several advantages for use in lab experiments, including its high affinity for the androgen receptor and its selectivity for this receptor. It also has minimal side effects, making it a safer alternative to traditional anabolic steroids. However, there are also limitations to using this compound in lab experiments, including its high cost and the potential for off-target effects on other hormone receptors.
将来の方向性
There are several future directions for N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine research, including further studies on its potential applications in treating muscle wasting and bone density loss in patients with cancer and osteoporosis. Additionally, research on the potential use of this compound in hormone replacement therapy and other medical applications is ongoing. Further studies on the safety and efficacy of this compound for enhancing athletic performance are also needed, as this application is controversial and requires further research.
Conclusion:
This compound is a selective androgen receptor modulator that has gained attention in recent years for its potential applications in scientific research. It has been shown to have a high affinity for the androgen receptor and has been studied for its potential use in treating muscle wasting and bone density loss in patients with conditions such as cancer and osteoporosis. This compound has also been studied for its potential use in hormone replacement therapy and other medical applications, as well as for enhancing athletic performance. While there are limitations to using this compound in lab experiments, its selectivity for the androgen receptor and minimal side effects make it a potentially safer alternative to traditional anabolic steroids. Further research is needed to fully understand the potential applications of this compound in scientific research and medicine.
合成法
N-(1-phenylbutyl)-N-(3-pyridinylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethylamine with 1-phenylbutanol in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with a variety of reagents and catalysts to produce the final product, this compound. This method has been optimized to produce high yields of pure this compound and has been used in numerous studies to produce the compound for research purposes.
特性
分子式 |
C16H20N2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
1-phenyl-N-(pyridin-3-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-2-7-16(15-9-4-3-5-10-15)18-13-14-8-6-11-17-12-14/h3-6,8-12,16,18H,2,7,13H2,1H3 |
InChIキー |
VVAXQFPBTDWMCV-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
正規SMILES |
CCCC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)

![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
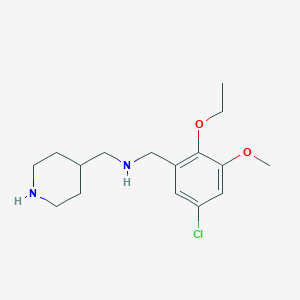
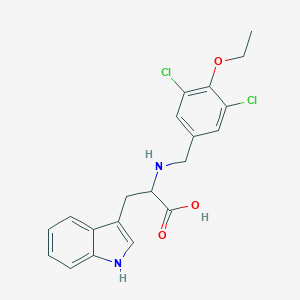
![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)

